3-(Oxolan-3-yl)cyclohexan-1-one
Overview
Description
3-(Oxolan-3-yl)cyclohexan-1-one, also known as 3-Oxolane-3-cyclohexyl ketone or 3-OCCK, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of cyclohexanone derivatives and has a molecular formula of C12H20O2.
Scientific Research Applications
- “3-(Oxolan-3-yl)cyclohexan-1-one” is a chemical compound with the CAS Number: 545386-04-7 . It has a molecular weight of 168.24 .
- It’s a liquid at room temperature and should be stored at 4°C .
- It’s used in the field of organic synthesis .
In a study titled “A Low-Cost and Scalable Synthesis of a Cyclohexanone-Related Bifunctional Building Block”, a practical route to 2-(2-(2-methyl-1,3-dioxolan-2-yl)ethyl)-cyclohexan-1-one was developed . This compound is similar to “3-(Oxolan-3-yl)cyclohexan-1-one” and might have similar applications. The study involved the use of inexpensive starting materials/reagents and readily attainable reaction conditions . The overall transformation was achieved in 53% yield with one chromatographic purification .
Organic Synthesis
“3-(Oxolan-3-yl)cyclohexan-1-one” is used in the field of organic synthesis . It’s a liquid at room temperature and should be stored at 4°C .
Base-promoted Fused β-carboline Formation
A study titled “Base-promoted fused β-carboline formation from 2-(1H-indol-3-yl)cyclohexan-1-ones, aldehydes and ammonium salts” has been developed . In this cascade reaction, ammonium salts served as a convenient nitrogen source and simultaneously played an important role in selectivity control, which can efficiently afford two different types of β-carbolines in satisfactory yields .
properties
IUPAC Name |
3-(oxolan-3-yl)cyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c11-10-3-1-2-8(6-10)9-4-5-12-7-9/h8-9H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQCOGGFZQKWQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)C2CCOC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Oxolan-3-yl)cyclohexan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.